2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Overview
Description
2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is an organic compound that features both bromine and chlorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide typically involves the following steps:
Preparation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.
Formation of 3-bromophenoxyacetic acid: This involves the reaction of 3-bromophenol with chloroacetic acid under basic conditions.
Synthesis of the amide: The final step involves the reaction of 3-bromophenoxyacetic acid with 4-chloro-2,5-dimethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Researchers might explore its interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt cell membrane integrity or interfere with essential enzymatic processes. The molecular targets could include enzymes, receptors, or other proteins critical for cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromophenoxy)-N-(4-chlorophenyl)acetamide: Similar structure but lacks the methoxy groups.
2-(3-bromophenoxy)-N-(2,5-dimethoxyphenyl)acetamide: Similar structure but lacks the chlorine substituent.
2-(4-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide: Similar structure but with different positioning of the bromine and chlorine atoms.
Uniqueness
The presence of both bromine and chlorine atoms, along with the methoxy groups, makes 2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide unique. These substituents can significantly influence the compound’s reactivity and interaction with other molecules, potentially leading to unique biological or chemical properties.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-14-8-13(15(22-2)7-12(14)18)19-16(20)9-23-11-5-3-4-10(17)6-11/h3-8H,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQDZSZROLSKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=CC(=CC=C2)Br)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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